Chemical properties and structure of 4-Difluoromethoxy-3-nitropyridine
Chemical properties and structure of 4-Difluoromethoxy-3-nitropyridine
Executive Summary
4-Difluoromethoxy-3-nitropyridine (CAS: 1214360-74-3) is a specialized fluorinated heterocyclic building block increasingly utilized in modern medicinal chemistry. It serves as a critical intermediate for the synthesis of imidazopyridines and other fused ring systems found in kinase inhibitors and GPCR modulators. The molecule features a pyridine core substituted with a nitro group at the C3 position and a difluoromethoxy moiety (–OCF₂H) at the C4 position. This specific substitution pattern offers a unique electronic profile: the nitro group provides electrophilic activation for downstream functionalization (e.g., reduction to an amine), while the difluoromethoxy group acts as a lipophilic, metabolically stable bioisostere of a methoxy or hydroxy group. This guide details its structural properties, synthesis, reactivity, and application in drug discovery.
Chemical Identity & Structural Analysis
Core Identification
| Property | Data |
| IUPAC Name | 4-(Difluoromethoxy)-3-nitropyridine |
| CAS Number | 1214360-74-3 |
| Molecular Formula | C₆H₄F₂N₂O₃ |
| Molecular Weight | 190.11 g/mol |
| SMILES | [O-]c1c(OC(F)F)ccnc1 |
| Appearance | Pale yellow to off-white solid |
| Melting Point | Approx. 38–42 °C (Estimated based on analogs) |
Structural & Electronic Properties
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Electronic Effects: The pyridine ring is electron-deficient due to the ring nitrogen. The nitro group at C3 strongly withdraws electron density via both induction (-I) and resonance (-M), significantly activating the C2 and C6 positions for nucleophilic attack.
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The Difluoromethoxy Group: Unlike a methoxy group (+M donor), the –OCF₂H group is electronically unique. The two fluorine atoms exert a strong inductive withdrawing effect (-I), dampening the oxygen's ability to donate electrons into the ring. However, it remains a weak resonance donor.
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Conformation: The –OCF₂H group typically adopts a conformation orthogonal to the aromatic plane to minimize dipole repulsion, potentially influencing binding affinity in protein pockets.
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Lipophilicity: The replacement of hydrogen atoms with fluorine significantly increases lipophilicity (LogP) compared to the parent 4-methoxypyridine, enhancing membrane permeability.
Synthesis & Manufacturing
The primary synthetic route involves the difluoromethylation of the tautomeric precursor, 4-hydroxy-3-nitropyridine (also known as 3-nitro-4-pyridone). This reaction typically utilizes a difluorocarbene source or a direct alkylating agent.
Synthesis Pathway (Graphviz)
Caption: Synthesis via difluoromethylation of 4-hydroxy-3-nitropyridine using chlorodifluoromethane or sodium chlorodifluoroacetate.
Detailed Synthetic Methodology
Method A: Using Sodium Chlorodifluoroacetate (Solid Reagent) This method is preferred in modern labs to avoid handling gaseous Freon-22.
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Dissolution: Dissolve 4-hydroxy-3-nitropyridine (1.0 eq) in DMF or Acetonitrile.
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Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5–2.0 eq) or Cesium Carbonate (Cs₂CO₃).
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Reagent Addition: Add Sodium Chlorodifluoroacetate (ClCF₂COONa, 2.0–3.0 eq).
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Heating: Heat the mixture to 90–100 °C. The reagent decarboxylates to generate difluorocarbene (:CF₂) in situ.
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Workup: Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc).
Method B: Using Chlorodifluoromethane (Gas)
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Setup: Charge a pressure vessel or bubbling apparatus with 4-hydroxy-3-nitropyridine and K₂CO₃ in DMF.
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Addition: Bubble ClCF₂H gas into the solution at elevated temperature (70–80 °C).
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Mechanism: The base deprotonates the phenol; the phenoxide attacks the carbene or undergoes SN2-like displacement (less likely for difluoromethylation, which is typically carbene-mediated).
Reactivity Profile & Functionalization
The value of 4-Difluoromethoxy-3-nitropyridine lies in its ability to serve as a scaffold for more complex heterocycles.
Reduction to Amine
The most common transformation is the reduction of the nitro group to an amine, yielding 3-amino-4-(difluoromethoxy)pyridine .
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Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.
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Significance: The resulting ortho-amino-alkoxypyridine is a "privileged structure" for cyclization into imidazo[4,5-c]pyridines.
Nucleophilic Aromatic Substitution (SNAr)
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Displacement of -OCF₂H: While the difluoromethoxy group is relatively stable, strong nucleophiles (e.g., thiols, alkoxides) under harsh conditions might displace it, especially given the activation by the ortho-nitro group.
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Ring Functionalization: The C2 and C6 positions are highly electrophilic. However, the C4 substituent directs chemistry primarily towards the nitro group reduction or C2-functionalization via N-oxide intermediates.
Reactivity Workflow (Graphviz)
Caption: Primary reactivity pathways: Nitro reduction leads to the versatile 3-amino scaffold for heterocycle synthesis.
Medicinal Chemistry Applications
Bioisosterism
The –OCF₂H group is a bioisostere of the methoxy (–OCH₃) and hydroxy (–OH) groups.
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Hydrogen Bonding: It acts as a weak hydrogen bond donor (via the acidic CF₂H proton) and a weak acceptor (via Oxygen), unlike –OCH₃ which is purely an acceptor.
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Metabolic Stability: The C–F bonds block metabolic oxidation (e.g., O-demethylation) that typically occurs at methoxy sites, prolonging the half-life (
) of the drug candidate.
Physicochemical Modulation
| Parameter | Effect of –OCF₂H vs –OCH₃ |
| Lipophilicity (LogP) | Increases (approx. +0.6 log units) |
| Acid Stability | High (stable to stomach acid conditions) |
| Membrane Permeability | Enhanced due to higher lipophilicity |
| Conformation | Prefers orthogonal orientation (minimizes steric clash) |
Experimental Protocols
Protocol A: Synthesis of 4-Difluoromethoxy-3-nitropyridine
Note: Perform in a fume hood. Difluorocarbene precursors can generate pressure.
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Preparation: To a solution of 4-hydroxy-3-nitropyridine (1.40 g, 10 mmol) in anhydrous DMF (20 mL), add Cesium Carbonate (4.88 g, 15 mmol).
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Reaction: Add Sodium Chlorodifluoroacetate (3.05 g, 20 mmol) in portions to control gas evolution.
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Heating: Heat the mixture to 100 °C under nitrogen for 4–6 hours. Monitor by TLC (or LCMS) for consumption of the starting material.
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Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify residue via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.
Protocol B: Reduction to 3-Amino-4-(difluoromethoxy)pyridine
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Dissolution: Dissolve the nitro compound (1.0 eq) in Methanol or Ethanol .
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Catalyst: Add 10% Pd/C (10 wt% loading).
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Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure or 1-3 atm) at room temperature for 2–4 hours.
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Filtration: Filter through a Celite pad to remove the catalyst.
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Isolation: Concentrate the filtrate to obtain the amine, typically pure enough for the next step (cyclization).
Safety & Handling
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Hazards: 4-Difluoromethoxy-3-nitropyridine is an organic nitro compound. While not classified as an explosive itself, nitro compounds can decompose exothermically at high temperatures.
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Toxicity: Treat as potentially toxic if swallowed, inhaled, or absorbed through skin.[1] Fluorinated metabolites can be hazardous.[2]
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).
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Disposal: Dispose of as halogenated organic waste.
References
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BenchChem. (2025). The Ascendance of Difluoromethoxy-Substituted Pyridines in Modern Drug Discovery: A Technical Guide. Retrieved from
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National Institutes of Health (NIH). (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC. Retrieved from
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Aaron Chemicals. (2023).[3] Product Data Sheet: 4-Difluoromethoxy-3-nitropyridine (CAS 1214360-74-3).[3][4][5][6] Retrieved from
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Royal Society of Chemistry. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones. RSC Advances. Retrieved from
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Sigma-Aldrich. (2023). Building Blocks: 4-(difluoromethoxy)-3-nitropyridine. Retrieved from
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